2,4-Dimethylphenyl 3,4-dimethoxybenzoate
Description
2,4-Dimethylphenyl 3,4-dimethoxybenzoate is a benzoate ester featuring a 3,4-dimethoxy-substituted aromatic ring esterified to a 2,4-dimethylphenyl group. This compound is structurally characterized by the positions of its methoxy (-OCH₃) and methyl (-CH₃) substituents, which influence its electronic, steric, and thermodynamic properties.
Properties
Molecular Formula |
C17H18O4 |
|---|---|
Molecular Weight |
286.32 g/mol |
IUPAC Name |
(2,4-dimethylphenyl) 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C17H18O4/c1-11-5-7-14(12(2)9-11)21-17(18)13-6-8-15(19-3)16(10-13)20-4/h5-10H,1-4H3 |
InChI Key |
OMNBBAPOBUQPPO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC)OC)C |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC)OC)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Methyl 3,4-Dimethoxybenzoate vs. Methyl 2,4-Dimethoxybenzoate
- Natural Occurrence :
Methyl 3,4-dimethoxybenzoate (entry 17 in ) is abundant in lignin-derived structures (G-type), constituting 7.3–28.5% of analyzed fractions, whereas methyl 2,4-dimethoxybenzoate (entry 21) is detected only in trace amounts (0–3.9%) in FL/ST-type plant tissues . This disparity suggests differential biosynthetic preferences or ecological roles. - Thermal Stability in Metal Complexes :
- Cu(II) complexes with 2,4-dimethoxybenzoate ligands exhibit higher thermal stability than those with 3,4-dimethoxybenzoate. For example, anhydrous Cu(II) 2,4-dimethoxybenzoate decomposes at higher temperatures due to favorable mesomeric and steric effects that stabilize the metal-ligand bond .
- Nd(III) 2,4-dimethoxybenzoate also shows greater stability (decomposition at 983–1010 K) compared to its 3,4-isomer, which forms less stable oxycarbonates during pyrolysis .
Table 1. Thermal Stability of Selected Metal-Dimethoxybenzoate Complexes
| Metal Ion | Ligand Isomer | Decomposition Pathway | Final Product | Stability Rank |
|---|---|---|---|---|
| Cu(II) | 2,4-dimethoxy | Direct decomposition to oxide | CuO | High |
| Cu(II) | 3,4-dimethoxy | Intermediate phases | CuO | Moderate |
| Nd(III) | 2,4-dimethoxy | Two-step decomposition | Nd₂O₃ | High |
| Nd(III) | 3,4-dimethoxy | Rapid oxycarbonate formation | Nd₂O₃ | Moderate |
3,4-Dimethoxybenzoate Derivatives in Metabolism
- 3,4-Dimethoxybenzoate undergoes sequential O-demethylation by Sporomusa ovata to yield 4-hydroxy-3-methoxybenzoate (vanillate) and 3,4-dihydroxybenzoate (protocatechuate), critical intermediates in aromatic catabolism .
Substituent Position Effects on Physicochemical Properties
The positions of methoxy and methyl groups significantly alter electronic and steric profiles:
- Electron Density :
- Solubility and Reactivity: Methyl 3,4-dimethoxybenzoate’s polar substituents improve solubility in aqueous systems, facilitating its role in biological systems . 2,4-Dimethylphenyl 3,4-dimethoxybenzoate’s bulky aryl group likely reduces solubility but increases lipophilicity, making it suitable for non-polar applications.
Table 2. Comparative Properties of Key Dimethoxybenzoates
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